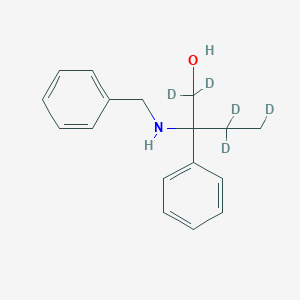
2-(Benzylamino)-1,1,3,3,4-pentadeuterio-2-phenylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylamino-2-phenylbutanol-d5 is a deuterated compound with the molecular formula C17H16D5NO and a molecular weight of 260.39 . This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and stable isotope labeling.
Preparation Methods
The synthesis of 2-Benzylamino-2-phenylbutanol-d5 typically involves the reaction of benzylamine with a phenyl-substituted butanol precursor. The reaction conditions often include the use of deuterated solvents to ensure the incorporation of deuterium atoms into the final product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Benzylamino-2-phenylbutanol-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Benzylamino-2-phenylbutanol-d5 is widely used in scientific research for various applications:
Mechanism of Action
The mechanism of action of 2-Benzylamino-2-phenylbutanol-d5 involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds with biological molecules, influencing their activity and function. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it a valuable tool in tracing and studying metabolic pathways.
Comparison with Similar Compounds
2-Benzylamino-2-phenylbutanol-d5 can be compared with other similar compounds such as:
2-Benzylamino-2-phenylbutanol: The non-deuterated version of the compound, which lacks the stability provided by deuterium atoms.
N-Benzyl 1-Phenyl-1-hydroxymethyl-1-propanamine-d5: Another deuterated compound with similar applications but different structural properties.
Properties
Molecular Formula |
C17H21NO |
|---|---|
Molecular Weight |
260.38 g/mol |
IUPAC Name |
2-(benzylamino)-1,1,3,3,4-pentadeuterio-2-phenylbutan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-2-17(14-19,16-11-7-4-8-12-16)18-13-15-9-5-3-6-10-15/h3-12,18-19H,2,13-14H2,1H3/i1D,2D2,14D2 |
InChI Key |
YUWOWSIPHMTMCC-DNLLTGLMSA-N |
Isomeric SMILES |
[2H]CC([2H])([2H])C(C1=CC=CC=C1)(C([2H])([2H])O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


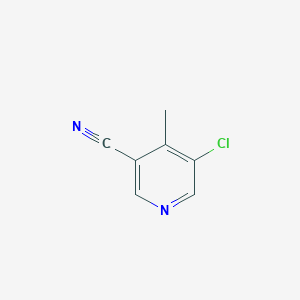
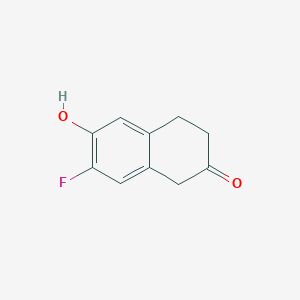
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)

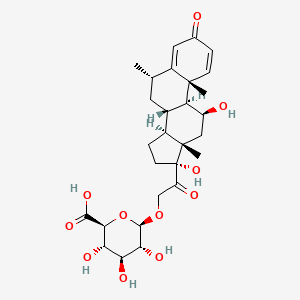
![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
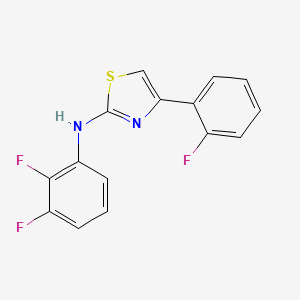
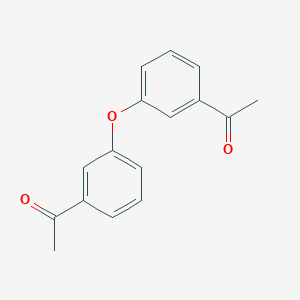
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
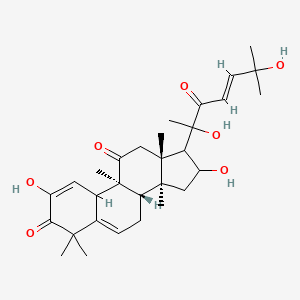
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
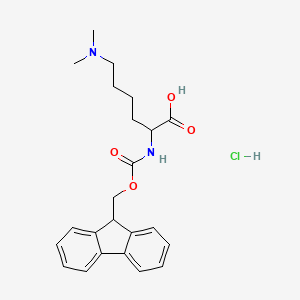
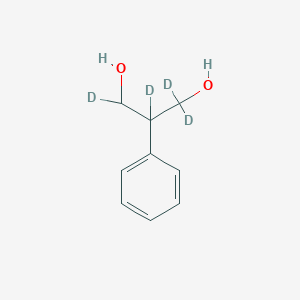
![1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-](/img/structure/B13403856.png)
